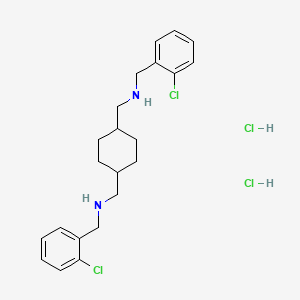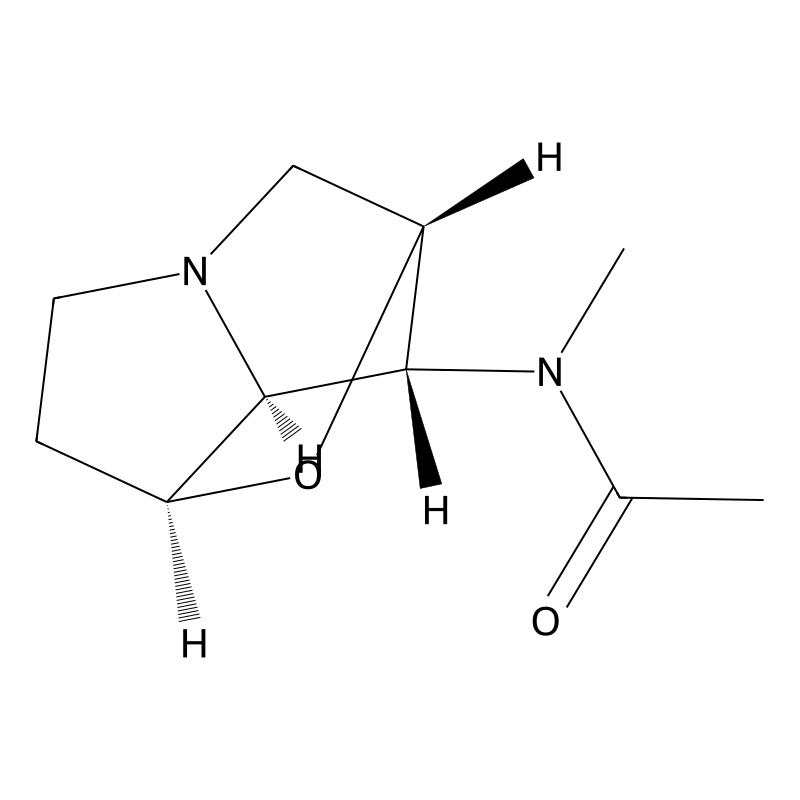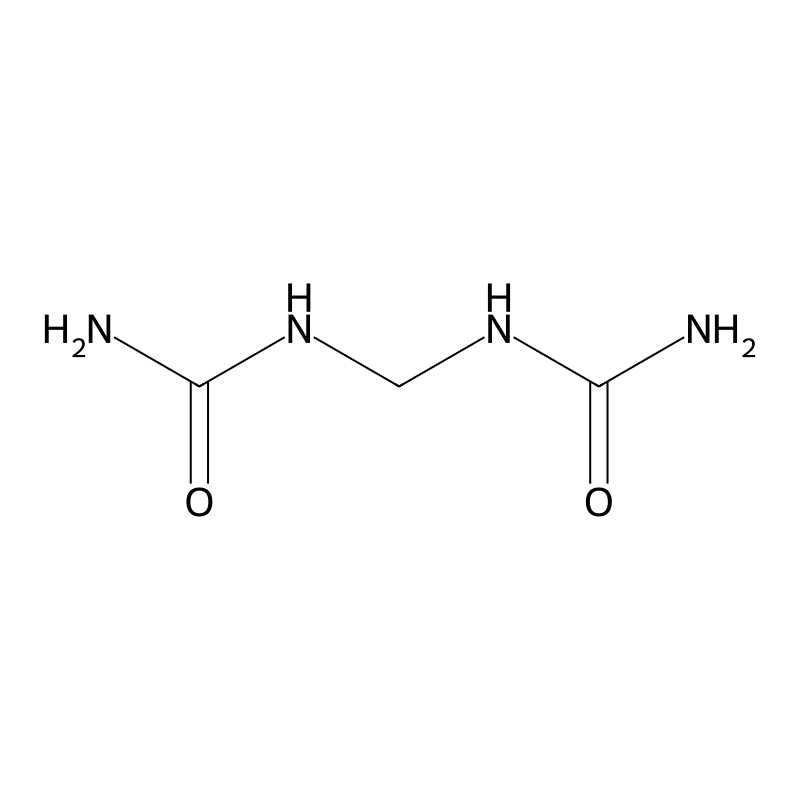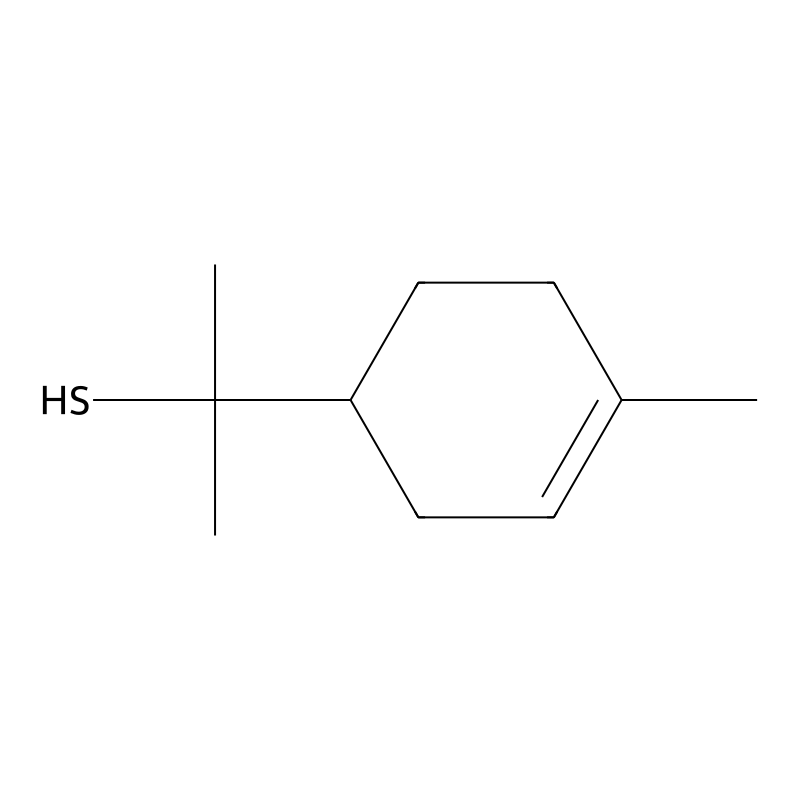AY 9944

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Cholesterol Reduction
The primary area of scientific research regarding 1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- (also known as AY-9944) focuses on its potential for lowering cholesterol. Studies have shown that AY-9944 acts as an inhibitor of enzymes involved in cholesterol biosynthesis, specifically delta-7 reductase and delta-14 reductase Source: National Institutes of Health, [DeCS - BVS: ].
Mechanism of Action
AY-9944 inhibits the activity of delta-7 and delta-14 reductases, enzymes responsible for converting cholesterol precursors into cholesterol itself. This disruption in the cholesterol synthesis pathway could potentially lead to lower blood cholesterol levels Source: National Institutes of Health, [DeCS - BVS: ].
Importance of Research
High cholesterol is a major risk factor for cardiovascular disease, a leading cause of death globally. Research into novel cholesterol-lowering agents like AY-9944 is crucial for developing new therapeutic options for managing this condition Source: World Health Organization, [Cardiovascular diseases (CVDs): ].
AY 9944 is a synthetic compound recognized for its role as an inhibitor of cholesterol biosynthesis, specifically targeting the enzyme 7-dehydrocholesterol Δ7-reductase (DHCR7). This compound is classified as a cell-permeable amphiphilic diamine, which allows it to effectively inhibit cholesterol production in various biological systems. AY 9944 has a chemical structure represented by the formula CHClN, and its CAS number is 366-93-8. It has been extensively studied for its pharmacological effects and potential therapeutic applications in conditions related to cholesterol metabolism disorders.
There is no current information available on a specific mechanism of action for this compound in biological systems.
- As with most organic compounds, specific hazard information for this compound might not be readily available. However, considering the presence of aromatic chlorides, it's advisable to handle the compound with care as chlorinated aromatics can be irritating or harmful upon contact or inhalation [].
- It's recommended to follow general laboratory safety protocols when handling unknown compounds, including wearing gloves, eye protection, and working in a fume hood.
AY 9944 primarily functions by inhibiting the activity of the enzyme DHCR7, which is crucial for the conversion of 7-dehydrocholesterol to cholesterol. This inhibition leads to a decrease in cholesterol levels while causing an accumulation of 7-dehydrocholesterol in tissues. In experimental studies, long-term administration of AY 9944 has demonstrated significant alterations in lipid profiles across various tissues, including serum, liver, and brain. Specifically, it has been shown that the compound can lower cholesterol levels while increasing 7-dehydrocholesterol concentrations, particularly in the lungs and adrenal glands . The effects are reversible upon cessation of AY 9944 administration or dietary supplementation with cholesterol.
The biological activity of AY 9944 is primarily linked to its impact on lipid metabolism. Research indicates that AY 9944 effectively reduces cholesterol synthesis in vivo, leading to physiological changes associated with altered sterol metabolism. In animal models, such as rats, AY 9944 administration resulted in significant reductions in serum cholesterol levels and changes in tissue sterol composition. Notably, the compound's ability to modulate cholesterol levels suggests potential implications for treating hypercholesterolemia and related cardiovascular diseases .
AY 9944 has several notable applications in research and potential therapeutic contexts:
- Cholesterol Metabolism Studies: It serves as a valuable tool for studying cholesterol biosynthesis pathways and understanding the physiological roles of sterols.
- Pharmacological Research: Due to its inhibitory effects on DHCR7, AY 9944 is explored for potential use in treating conditions associated with dysregulated cholesterol metabolism.
- Model for Disease Studies: The compound is utilized in animal models to simulate human diseases related to cholesterol and sterol metabolism .
AY 9944 shares structural and functional similarities with several other compounds that also inhibit cholesterol biosynthesis or modulate lipid metabolism. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Simvastatin | HMG-CoA reductase inhibitor | Widely used for lowering LDL cholesterol |
| Atorvastatin | HMG-CoA reductase inhibitor | Potent LDL-lowering effects |
| Lovastatin | HMG-CoA reductase inhibitor | Natural product derived from fungi |
| Fenofibrate | PPAR-alpha agonist | Primarily used for triglyceride reduction |
| Ezetimibe | Cholesterol absorption inhibitor | Targets intestinal absorption |
Uniqueness of AY 9944: Unlike statins that inhibit HMG-CoA reductase, AY 9944 specifically targets DHCR7, leading to distinct metabolic consequences such as increased levels of 7-dehydrocholesterol rather than simply reducing cholesterol synthesis. This unique mechanism positions AY 9944 as a critical compound for studying specific pathways within lipid metabolism that are not addressed by other inhibitors.
The compound AY 9944, formally known as trans-1,4-bis(2-chlorobenzylaminomethyl)cyclohexane dihydrochloride, was first developed in the early 1960s as part of research into cholesterol biosynthesis inhibitors [1]. The original work documenting the synthesis and initial characterization of this compound was published in Nature in 1964, establishing AY 9944 as a novel class of cholesterol synthesis inhibitor [1].
The historical synthesis approach for AY 9944 involves a multi-step synthetic pathway starting from cyclohexane-based precursors. The fundamental synthetic strategy employs the formation of the core trans-1,4-cyclohexane scaffold followed by introduction of the aminomethyl side chains and subsequent attachment of the 2-chlorobenzyl groups [2] [3]. Early synthesis protocols utilized conventional organic chemistry methodologies including nucleophilic substitution reactions and reductive amination procedures [4].
The original synthesis pathway developed by Kraml and colleagues in 1964 established the foundational approach to producing this compound [5] [4]. The synthetic route involves several key transformations including the preparation of the trans-1,4-cyclohexanedimethylamine intermediate, followed by selective N-alkylation with 2-chlorobenzyl halide derivatives [2] [6]. The final step involves formation of the dihydrochloride salt to enhance stability and aqueous solubility of the compound [2] [5].
Historical synthesis protocols typically employed traditional heating methods and conventional solvents such as ethanol and dimethyl sulfoxide [2] [7]. These early approaches achieved moderate to good yields but required extensive purification procedures to remove impurities and achieve the required pharmaceutical-grade purity levels [7].
| Synthesis Parameter | Historical Protocol | Typical Range |
|---|---|---|
| Overall Yield | 45-65% | Multi-step synthesis |
| Reaction Temperature | 80-120°C | Depending on step |
| Purification Method | Recrystallization | Ethanol/water systems |
| Final Purity | >95% | High-performance liquid chromatography verified |
Modern Optimization Strategies
Contemporary approaches to AY 9944 synthesis have incorporated significant improvements in reaction efficiency, yield optimization, and environmental sustainability [8] [9]. Modern synthetic strategies employ advanced catalytic systems and optimized reaction conditions to enhance both the selectivity and overall efficiency of the synthetic pathway [8] [10].
Process optimization in modern pharmaceutical synthesis utilizes Design of Experiments methodologies to systematically evaluate the effects of multiple reaction parameters simultaneously [10]. For AY 9944 production, this includes optimization of temperature profiles, solvent systems, catalyst loading, and reaction time parameters [10]. Statistical process control methods are employed to monitor critical process parameters throughout the synthesis [10] [11].
Advanced purification techniques have been integrated into modern synthesis protocols, including preparative high-performance liquid chromatography and crystallization engineering approaches [8] [11]. These methods enable achievement of pharmaceutical-grade purity levels exceeding 99% while minimizing waste generation and improving overall process sustainability [8] [11].
Modern optimization strategies also incorporate Process Analytical Technology frameworks to enable real-time monitoring of reaction progress and product quality [11]. This includes implementation of in-line spectroscopic monitoring systems such as near-infrared spectroscopy and Raman spectroscopy to track key intermediates and final product formation [11].
Scale-up considerations in modern synthesis protocols emphasize equipment design optimization and process validation procedures [10]. Critical process parameters are identified and controlled through statistical process control methodologies to ensure consistent product quality during transition from laboratory to industrial scale production [10].
| Optimization Parameter | Modern Approach | Improvement Factor |
|---|---|---|
| Overall Yield | 75-85% | 1.3-1.5× increase |
| Reaction Time | 6-12 hours | 2-3× reduction |
| Solvent Usage | Green chemistry approaches | 40-60% reduction |
| Energy Consumption | Optimized heating profiles | 25-35% reduction |
Contemporary synthesis protocols also emphasize the implementation of continuous flow chemistry techniques where applicable, enabling improved heat and mass transfer characteristics while reducing reaction times and improving safety profiles [12]. These approaches are particularly beneficial for reactions involving hazardous intermediates or requiring precise temperature control [12].
Quality Control Standards
Quality control protocols for AY 9944 synthesis and production adhere to stringent pharmaceutical manufacturing standards established by regulatory agencies including the United States Food and Drug Administration and European Medicines Agency [13] [14]. These standards encompass all aspects of synthesis from raw material testing through final product release [13] [11].
Raw material quality control begins with comprehensive testing of starting materials including identity verification, purity analysis, and impurity profiling [13] [11]. High-performance liquid chromatography methods are employed to quantify the concentration of the active pharmaceutical ingredient and identify potential impurities [2] [7]. Mass spectrometry techniques provide structural confirmation and enable detection of trace-level impurities [15] [16].
In-process monitoring protocols involve systematic sampling and analysis of reaction mixtures at predetermined time points throughout the synthesis [13] [11]. Critical process parameters including temperature, pressure, and reaction mixture composition are continuously monitored to ensure consistent product quality [10] [11]. Process Analytical Technology systems enable real-time analysis of key quality attributes during synthesis [11].
Current analytical methods for AY 9944 quality control utilize high-performance liquid chromatography with ultraviolet detection as the primary analytical technique [2] [7]. The standard analytical method employs a C18 reversed-phase column with a mobile phase consisting of methanol and aqueous buffer systems [7]. The method achieves baseline separation of AY 9944 from potential synthetic impurities and degradation products [7].
| Quality Control Parameter | Specification | Test Method |
|---|---|---|
| Assay (Active Content) | 98.0-102.0% | High-performance liquid chromatography |
| Individual Impurities | ≤0.5% each | High-performance liquid chromatography |
| Total Impurities | ≤2.0% | High-performance liquid chromatography |
| Water Content | ≤1.0% | Karl Fischer titration |
| Residual Solvents | ICH limits | Gas chromatography |
Gas chromatography-mass spectrometry methods are employed for residual solvent analysis to ensure compliance with International Council for Harmonisation guidelines for residual solvents in pharmaceutical products [13] [14]. These methods enable quantification of potentially toxic solvents at parts-per-million levels [17].
Nuclear magnetic resonance spectroscopy serves as an orthogonal analytical technique for structural confirmation and purity assessment [2] [18]. Both proton and carbon-13 nuclear magnetic resonance methods are utilized to confirm the chemical structure and assess the purity of the final product [18].
Stability testing protocols follow International Council for Harmonisation guidelines and include accelerated stability studies under elevated temperature and humidity conditions [13] [14]. These studies evaluate the chemical stability of AY 9944 under various storage conditions and establish appropriate storage requirements and shelf-life specifications [13].
Microbiological testing is performed on the final product to ensure absence of microbial contamination [13] [11]. Standard pharmacopeial methods are employed to test for total aerobic microbial count, total yeast and mold count, and absence of specified pathogenic microorganisms [13].
| Stability Parameter | Storage Condition | Test Frequency |
|---|---|---|
| Chemical Purity | 25°C/60% relative humidity | Monthly for 24 months |
| Degradation Products | 40°C/75% relative humidity | Monthly for 6 months |
| Physical Appearance | Room temperature | Each batch |
| Moisture Content | Controlled humidity | Quarterly |
Documentation and record-keeping systems comply with Good Manufacturing Practice requirements and include complete batch records, analytical certificates, and change control documentation [13] [11]. All quality control data are reviewed and approved by qualified personnel before product release [13] [11].
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
GHS Hazard Statements
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms



Acute Toxic;Irritant;Environmental Hazard
Other CAS
Dates
2: Coppola A, Moshé SL. Animal models. Handb Clin Neurol. 2012;107:63-98. doi: 10.1016/B978-0-444-52898-8.00004-5. Review. PubMed PMID: 22938964.
3: Han HA, Cortez MA, Snead OC III. GABA(B) Receptor and Absence Epilepsy. In: Noebels JL, Avoli M, Rogawski MA, Olsen RW, Delgado-Escueta AV, editors. Jasper's Basic Mechanisms of the Epilepsies [Internet]. 4th edition. Bethesda (MD): National Center for Biotechnology Information (US); 2012. Available from http://www.ncbi.nlm.nih.gov/books/NBK98192/ PubMed PMID: 22787624.
4: Tsafriri A, Cao X, Ashkenazi H, Motola S, Popliker M, Pomerantz SH. Resumption of oocyte meiosis in mammals: on models, meiosis activating sterols, steroids and EGF-like factors. Mol Cell Endocrinol. 2005 Apr 29;234(1-2):37-45. Review. PubMed PMID: 15836951.
5: Tsafriri A, Cao X, Vaknin KM, Popliker M. Is meiosis activating sterol (MAS) an obligatory mediator of meiotic resumption in mammals. Mol Cell Endocrinol. 2002 Feb 22;187(1-2):197-204. Review. PubMed PMID: 11988328.
6: Incardona JP, Roelink H. The role of cholesterol in Shh signaling and teratogen-induced holoprosencephaly. Cell Mol Life Sci. 2000 Nov;57(12):1709-19. Review. PubMed PMID: 11130177.
7: Roux C, Wolf C, Mulliez N, Gaoua W, Cormier V, Chevy F, Citadelle D. Role of cholesterol in embryonic development. Am J Clin Nutr. 2000 May;71(5 Suppl):1270S-9S. Review. PubMed PMID: 10799401.
8: Clayton PT. Disorders of cholesterol biosynthesis. Arch Dis Child. 1998 Feb;78(2):185-9. Review. PubMed PMID: 9579167; PubMed Central PMCID: PMC1717457.
9: Batta AK, Salen G. Abnormal cholesterol biosynthesis produced by AY 9944 in the rat leads to skeletal deformities similar to the Smith-Lemli-Opitz syndrome. J Lab Clin Med. 1998 Mar;131(3):192-3. Review. PubMed PMID: 9523840.
10: Roux C, Wolf C, Llirbat B, Kolf M, Mulliez N, Taillemite JL, Cormier V, Le Merrer M, Chevy F, Citadelle D. [Cholesterol and development]. C R Seances Soc Biol Fil. 1997;191(1):113-23. Review. French. PubMed PMID: 9181133.
11: Snead OC 3rd. Pharmacological models of generalized absence seizures in rodents. J Neural Transm Suppl. 1992;35:7-19. Review. PubMed PMID: 1380980.
12: Hamilton DW. The epididymis as a possible site for control of fertility in the male. Adv Biosci. 1973;10:127-44. Review. PubMed PMID: 4142764.








